molecular formula C20H18F5N3O2S B4279318 4-(butan-2-yl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

4-(butan-2-yl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

Cat. No.: B4279318
M. Wt: 459.4 g/mol
InChI Key: DMUZECHGHRYDBY-UHFFFAOYSA-N
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Description

4-(butan-2-yl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group attached to a benzenesulfonamide backbone, with additional functional groups including a sec-butyl group and a pentafluorobenzyl-substituted pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific steps and conditions for synthesizing this compound may vary, but generally include the following:

  • Preparation of the pyrazole ring with the pentafluorobenzyl group.
  • Introduction of the sec-butyl group to the benzene ring.
  • Coupling of the pyrazole and benzene rings via the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups to the benzene ring.

Scientific Research Applications

4-(butan-2-yl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(butan-2-yl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pentafluorobenzyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-butan-2-yl-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F5N3O2S/c1-3-11(2)12-4-6-13(7-5-12)31(29,30)27-15-8-9-28(26-15)10-14-16(21)18(23)20(25)19(24)17(14)22/h4-9,11H,3,10H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUZECHGHRYDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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